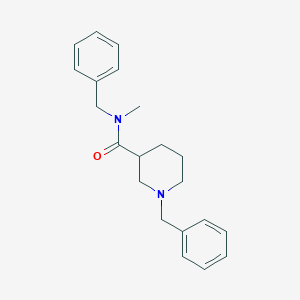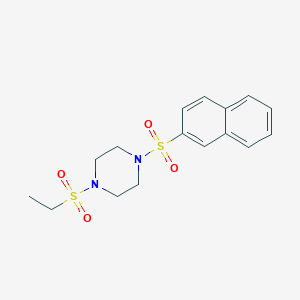
1-Benzoyl-4-(2,3-dimethoxybenzoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzoyl-4-(2,3-dimethoxybenzoyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It has been widely used in scientific research due to its unique chemical structure and pharmacological properties.
作用機序
The mechanism of action of 1-Benzoyl-4-(2,3-dimethoxybenzoyl)piperazine is complex and not fully understood. It is known to act as a partial agonist at the 5-HT1A receptor, which leads to the activation of the G protein-coupled receptor signaling pathway. This results in the modulation of various physiological processes, including neurotransmitter release, ion channel activity, and gene expression.
Biochemical and physiological effects:
1-Benzoyl-4-(2,3-dimethoxybenzoyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been reported to increase serotonin levels in the brain, which can lead to changes in mood and behavior. 1-Benzoyl-4-(2,3-dimethoxybenzoyl)piperazine has also been shown to decrease body temperature and increase heart rate and blood pressure. Additionally, 1-Benzoyl-4-(2,3-dimethoxybenzoyl)piperazine has been shown to have anxiogenic effects, which may be related to its partial agonist activity at the 5-HT1A receptor.
実験室実験の利点と制限
One advantage of using 1-Benzoyl-4-(2,3-dimethoxybenzoyl)piperazine in lab experiments is its ability to selectively target the 5-HT1A receptor. This allows researchers to study the specific effects of serotonin on this receptor, which is involved in a range of physiological processes. However, one limitation of using 1-Benzoyl-4-(2,3-dimethoxybenzoyl)piperazine is its potential for off-target effects, as it has been shown to interact with other receptors in addition to the 5-HT1A receptor.
将来の方向性
There are several future directions for research on 1-Benzoyl-4-(2,3-dimethoxybenzoyl)piperazine. One area of focus could be the development of more selective agonists or antagonists for the 5-HT1A receptor, which could provide more specific tools for studying the serotonergic system. Additionally, further research could be done to elucidate the mechanisms underlying the anxiogenic effects of 1-Benzoyl-4-(2,3-dimethoxybenzoyl)piperazine, which could have implications for the treatment of anxiety disorders. Finally, the potential off-target effects of 1-Benzoyl-4-(2,3-dimethoxybenzoyl)piperazine could be further investigated to better understand its overall pharmacological profile.
In conclusion, 1-Benzoyl-4-(2,3-dimethoxybenzoyl)piperazine is a synthetic compound that has been widely used in scientific research to study the serotonergic system. Its unique chemical structure and pharmacological properties have made it a valuable tool for investigating the effects of serotonin on various physiological processes. While there are limitations to its use, 1-Benzoyl-4-(2,3-dimethoxybenzoyl)piperazine has provided valuable insights into the complex mechanisms underlying neurotransmitter signaling. Future research on 1-Benzoyl-4-(2,3-dimethoxybenzoyl)piperazine and related compounds could lead to new treatments for a range of neurological and psychiatric disorders.
合成法
The synthesis of 1-Benzoyl-4-(2,3-dimethoxybenzoyl)piperazine involves the reaction of 1-benzoylpiperazine with 2,3-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified by recrystallization to obtain pure 1-Benzoyl-4-(2,3-dimethoxybenzoyl)piperazine.
科学的研究の応用
1-Benzoyl-4-(2,3-dimethoxybenzoyl)piperazine has been used extensively in scientific research as a tool to study the serotonergic system. It has been shown to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-Benzoyl-4-(2,3-dimethoxybenzoyl)piperazine has also been used to study the effects of serotonin on the cardiovascular system, as well as its role in the regulation of body temperature and appetite.
特性
分子式 |
C20H22N2O4 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC名 |
[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C20H22N2O4/c1-25-17-10-6-9-16(18(17)26-2)20(24)22-13-11-21(12-14-22)19(23)15-7-4-3-5-8-15/h3-10H,11-14H2,1-2H3 |
InChIキー |
IVHUAIWFHNBLMN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
正規SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(4-morpholinyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazole](/img/structure/B246858.png)



![N-methyl-N-[2-(2-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B246865.png)




![4-acetyl-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246876.png)